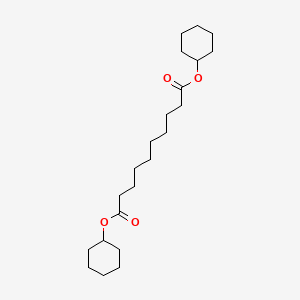

Dicyclohexyl sebacate

Description

Dicyclohexyl sebacate (DCHS, CAS No. 4121-15-7) is a diester derived from sebacic acid (decanedioic acid) and cyclohexanol, with the molecular formula C₂₂H₃₈O₄ and a molecular weight of 366.28 g/mol . It is a colorless to pale yellow liquid with low volatility and high thermal stability, making it suitable for high-temperature applications. DCHS is primarily used as a plasticizer in polymers to enhance flexibility and durability, particularly in specialty coatings, lubricants, and adhesives . Its cyclohexyl groups confer structural rigidity and resistance to hydrolysis, distinguishing it from linear aliphatic esters .

Properties

CAS No. |

4121-15-7 |

|---|---|

Molecular Formula |

C22H38O4 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

dicyclohexyl decanedioate |

InChI |

InChI=1S/C22H38O4/c23-21(25-19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(24)26-20-15-9-6-10-16-20/h19-20H,1-18H2 |

InChI Key |

OQCGQYSHNVXOJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCCCCCCCC(=O)OC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl sebacate is typically synthesized through the esterification reaction between sebacic acid and cyclohexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction. The general reaction is as follows:

Sebacic Acid+2Cyclohexanol→Dicyclohexyl Sebacate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is heated in a reactor, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl sebacate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to sebacic acid and cyclohexanol.

Oxidation: Under strong oxidative conditions, the cyclohexyl groups can be oxidized to form cyclohexanone or cyclohexanol derivatives.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Sebacic acid and cyclohexanol.

Oxidation: Cyclohexanone or cyclohexanol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dicyclohexyl sebacate has a wide range of applications in scientific research and industry:

Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored as a component in medical devices and controlled-release formulations.

Industry: Utilized in the manufacture of lubricants, adhesives, and coatings to enhance flexibility and durability.

Mechanism of Action

The primary mechanism of action of dicyclohexyl sebacate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This results in enhanced mechanical properties and durability of the polymer.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Observations :

- Chain Length and Flexibility : DCHS’s C10 backbone provides superior flexibility compared to DBA’s C6 adipate chain, but its cyclohexyl groups reduce mobility, making it less effective than linear esters like DEHS in low-temperature applications .

- Thermal Stability : DCHS outperforms DBS and DEHS in high-temperature environments due to its cyclic structure, which resists oxidative degradation .

- Volatility : DEHS has a lower boiling point (256°C at 5 mmHg) than DCHS, making it more volatile under vacuum conditions .

Environmental and Toxicological Profiles

Table 2: Environmental Fate and Toxicity

*PBT: Persistent, Bioaccumulative, Toxic. DCHS’s large molecular size and cyclic structure likely reduce bioavailability but increase environmental persistence .

Key Findings :

- DBS vs. DCHS : The U.S. EPA classifies DBS as low concern due to rapid biodegradation and low bioaccumulation, whereas DCHS’s environmental data remain understudied, requiring analog-based assessments .

- DEHS : Higher bioaccumulation (BCF 120–150) and aquatic toxicity limit its use in eco-sensitive applications compared to DCHS and DBS .

Biological Activity

Dicyclohexyl sebacate (DCS) is a diester derived from sebacic acid and cyclohexanol, commonly used in various industrial applications, including as a plasticizer and solvent. This article explores the biological activity of DCS, focusing on its pharmacological properties, potential therapeutic applications, and safety profile based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 342.52 g/mol. Its structure is characterized by two cyclohexyl groups esterified to the sebacic acid backbone, which contributes to its unique physical and chemical properties.

1. Pharmacological Properties

Recent studies have indicated that DCS exhibits several pharmacological activities, primarily linked to its ability to modulate membrane fluidity. This property is significant because alterations in membrane fluidity are associated with various diseases and can influence cellular signaling pathways.

- Membrane Fluidity Modulation : DCS has been shown to affect the fluidity of plasma membranes in human and murine cells, potentially impacting the activity of membrane proteins involved in immune responses. This modulation can alter cytokine signaling pathways, which are crucial for immune function .

- Therapeutic Potential : In comparative studies, DCS has demonstrated effects similar to other azelates, which are known for their immunomodulatory properties. For instance, diethyl azelate (DEA), a related compound, has shown significant antihyperglycemic activity at lower doses compared to sebacic acid . This suggests that DCS may also possess therapeutic potential in managing metabolic disorders.

2. Toxicological Profile

The safety assessment of DCS indicates a relatively low toxicity profile. In studies evaluating dermal absorption in guinea pigs, DCS was found to be readily absorbed through the skin, but overall toxicity remains low with high OB50 values (the dose at which 50% of the population exhibits adverse effects) .

Case Studies

Several case studies have highlighted the biological effects of dicarboxylic acids and their esters, including DCS:

- Allergic Reactions : Reports have documented allergic contact dermatitis associated with products containing diisopropyl sebacate, suggesting that while DCS may be less allergenic, caution should still be exercised when used in cosmetic formulations .

- Clinical Applications : A clinical study examined the effects of dicarboxylic acids on insulin resistance markers in overweight individuals. The results indicated that compounds like DEA showed significant improvements in blood glucose levels compared to traditional treatments .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:

| Compound | Molecular Weight (g/mol) | Membrane Fluidity Effect | Antihyperglycemic Activity | Toxicity Level |

|---|---|---|---|---|

| This compound | 342.52 | Yes | Moderate | Low |

| Diethyl Azelate | 186.24 | Yes | High | Low |

| Sebacic Acid | 202.28 | No | Low | Moderate |

Q & A

Q. What analytical methods are recommended for determining the purity and structural integrity of dicyclohexyl sebacate in laboratory settings?

Gas chromatography (GC) with flame ionization detection is a robust method for purity analysis, as demonstrated for analogous sebacate esters like diethyl sebacate. Key parameters include helium carrier gas (50 cm/s linear velocity), split injection (3:1 ratio), and methyl heptadecanoate as an internal standard. Resolution ≥2.0 between analyte and reference peaks ensures accuracy . Complementary techniques like NMR spectroscopy can confirm ester functionality and detect hydrolytic degradation, particularly in stability studies .

Q. How can researchers synthesize this compound with high yield under controlled conditions?

Synthesis typically involves esterification of sebacic acid with cyclohexanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions should include stoichiometric excess of cyclohexanol (1.5–2.0 equivalents), reflux in toluene to azeotropically remove water, and inert atmosphere to prevent oxidation. Yields >90% are achievable with rigorous moisture control and post-synthesis purification via vacuum distillation or recrystallization .

Q. What are the critical physical properties of this compound relevant to material science applications?

Key properties include dielectric constant (k ≈ 4.8–5.0 at 86°F, comparable to dicyclohexyl adipate ), viscosity (~20–30 mPa·s at 25°C), and thermal stability (<5% decomposition at 200°C under nitrogen). These metrics are essential for designing flexible polymer matrices or dielectric materials, where low polarity and high thermal resistance are prioritized .

Advanced Research Questions

Q. How do structural variations (e.g., branched vs. linear alkyl chains) in sebacate esters influence biodegradation kinetics?

Branched esters like this compound exhibit slower microbial degradation compared to linear analogs (e.g., dibutyl sebacate) due to steric hindrance. Experimental strategies include:

- Microbial culture assays : Use Pseudomonas spp. or Aspergillus spp. as model organisms, monitoring CO₂ evolution via respirometry .

- Isotopic labeling : Track <sup>13</sup>C-labeled esters in soil microcosms to quantify mineralization rates .

- QSAR modeling : Correlate ester branching with biodegradation half-lives using tools like the OECD QSAR Toolbox .

Q. What experimental designs can address discrepancies in toxicity data for this compound and its analogs?

Conflicting toxicity reports may arise from impurity profiles or assay variability. Mitigation approaches include:

- Strict purity control : Use HPLC-UV/GC-MS to verify <98% purity, excluding confounding byproducts .

- High-throughput screening : Apply ToxCast assays (e.g., NVS_ENZ_hBACE) to assess neurotoxicity endpoints, ensuring consistency with EPA protocols .

- Analog cross-validation : Compare results with structurally related esters (e.g., dicyclohexyl phthalate) to identify structure-activity trends .

Q. How does this compound perform as a plasticizer under high-strain-rate conditions compared to industry standards?

Dynamic mechanical analysis (DMA) and split-Hopkinson pressure bar (SHPB) testing reveal:

- Stress-strain behavior : this compound maintains ductility at strain rates >10³ s⁻¹, outperforming phthalates in shock-absorbing applications .

- Plasticization efficiency : Compare with bis(2-ethylhexyl) sebacate (DOS) using tensile modulus reduction (ΔE) in polyvinyl chloride (PVC) blends. Dicyclohexyl derivatives show ΔE ≈ 40–50% at 20 wt% loading .

Methodological Considerations

Q. What protocols ensure reproducibility in quantifying this compound’s environmental persistence?

- Sample preparation : Extract from soil/water matrices using dichloromethane, followed by silica gel cleanup to remove interfering organics .

- Analytical quantification : Employ GC-MS with selected ion monitoring (SIM) for m/z 185 (characteristic fragment ion) and isotope dilution for recovery correction .

Q. How can computational modeling predict this compound’s compatibility with novel polymer systems?

Use Hansen solubility parameters (δD, δP, δH) to estimate miscibility:

- Molecular dynamics (MD) simulations : Calculate interaction energies between sebacate esters and polymer backbones (e.g., polyurethane) .

- COMSOL Multiphysics : Model diffusion coefficients (D) in polymer matrices to optimize plasticizer loading for target flexibility .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s thermal stability in polymer blends?

Variations arise from:

- Polymer matrix effects : Polar polymers (e.g., PVC) stabilize sebacates via dipole interactions, while nonpolar matrices (e.g., polyethylene) accelerate thermal decomposition .

- Additive interference : Antioxidants (e.g., BHT) in commercial formulations may artificially enhance thermal resistance .

Tables for Comparative Analysis

Table 1: Dielectric constants of sebacate esters (25°C)

| Ester | Dielectric Constant (k) | Application Relevance |

|---|---|---|

| This compound | 4.8–5.0 | Flexible electronics |

| Diethyl sebacate | 5.0 | Biodegradable coatings |

| Bis(2-ethylhexyl) sebacate | 5.3 | Explosive plasticizers |

Table 2: Biodegradation half-lives of sebacate esters in aerobic soil

| Ester | Half-life (days) | Key Degraders |

|---|---|---|

| This compound | 120–150 | Pseudomonas putida |

| Dibutyl sebacate | 60–90 | Bacillus subtilis |

| Diethyl sebacate | 30–45 | Mixed consortia |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.